O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine
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Overview
Description
Preparation Methods
The synthesis of O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine typically involves the reaction of 3-fluoro-2-methylphenylacetic acid with hydroxylamine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine can be compared with other similar compounds, such as:
- O-[2-(3-chloro-2-methylphenyl)ethyl]hydroxylamine
- O-[2-(3-bromo-2-methylphenyl)ethyl]hydroxylamine
- O-[2-(3-iodo-2-methylphenyl)ethyl]hydroxylamine
These compounds share similar structures but differ in the halogen substituent on the aromatic ring. The presence of different halogens can influence their chemical reactivity, biological activity, and other properties .
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C9H12FNO/c1-7-8(5-6-12-11)3-2-4-9(7)10/h2-4H,5-6,11H2,1H3 |
InChI Key |
MQYARAGVBZCUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)CCON |
Origin of Product |
United States |
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